5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one
Overview
Description
5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one is a chemical compound with a unique structure that includes a bromine atom, a trifluoroethyl group, and an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one typically involves the reaction of 5-bromo-2-nitrobenzaldehyde with 2,2,2-trifluoroethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the isoindolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 5-Bromo-2-{[(2,2,2-trifluoroethyl)peroxy]methyl}pyridine
Uniqueness
Compared to similar compounds, 5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one has a unique isoindolinone core, which imparts distinct chemical and biological properties
Biological Activity
5-Bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one is a compound of considerable interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological evaluation, and molecular mechanisms associated with this compound, highlighting its anticancer properties and other relevant biological effects.
Synthesis
The synthesis of this compound typically involves the reaction of isoindoline derivatives with trifluoroethyl halides. The general synthetic route can be outlined as follows:
- Starting Materials : Isoindoline and 2-bromo-2-(trifluoroethyl)acetate.
- Reagents : Base (e.g., potassium carbonate) and solvent (e.g., dimethylformamide).
- Reaction Conditions : The reaction is conducted under reflux conditions for several hours.
- Purification : The product is purified using column chromatography.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The compound exhibits significant cytotoxicity with IC50 values indicating effective growth inhibition.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 7.17 ± 0.94 | Induction of apoptosis via caspase activation |
A-549 | 2.93 ± 0.47 | Inhibition of VEGFR-2 signaling |
The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways .
VEGFR-2 Inhibition
This compound has also been investigated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. The compound demonstrated potent inhibitory activity with an IC50 value of approximately 435 nM, suggesting its potential as an anti-angiogenic agent .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The docking simulations indicate that the compound fits well within the active site of VEGFR-2, forming hydrogen bonds and hydrophobic interactions that stabilize the complex.
Case Studies
In a recent study published by MDPI, a series of indolin derivatives were synthesized and evaluated for their biological activities. Among these derivatives, those containing the brominated isoindoline scaffold exhibited promising anticancer properties and were shown to significantly inhibit cell proliferation in vitro .
Another investigation highlighted that modifications to the isoindoline structure could enhance biological activity; specifically, introducing lipophilic groups improved interaction with target proteins involved in cancer progression .
Properties
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethyl)-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-1-2-8-6(3-7)4-15(9(8)16)5-10(12,13)14/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBTWKQPJNEYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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